molecular formula C9H6Cl2O B7949035 3-(2-Chlorophenyl)prop-2-enoyl chloride

3-(2-Chlorophenyl)prop-2-enoyl chloride

Cat. No.: B7949035
M. Wt: 201.05 g/mol
InChI Key: ZAUFNZFFWDQKPL-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)prop-2-enoyl chloride is a derivative of cinnamic acid, characterized by the presence of a chlorine atom on the aromatic ring. This compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives. It is a white to light yellow crystalline powder, insoluble in water but soluble in organic solvents like ethanol and ethyl acetate .

Preparation Methods

3-(2-Chlorophenyl)prop-2-enoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of o-phthalaldehyde with malonic acid . The reaction conditions typically include the use of organic bases and controlled temperature settings to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(2-Chlorophenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Chlorophenyl)prop-2-enoyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)prop-2-enoyl chloride involves its ability to inhibit the activity of cinnamic acid derivatives and their hydroxylation in cell lines . This inhibition is linked to the suppression of cellulose acetate synthesis. The compound also affects the chloride ion and water molecule, which are involved in various biochemical reactions.

Comparison with Similar Compounds

3-(2-Chlorophenyl)prop-2-enoyl chloride can be compared with other cinnamic acid derivatives such as:

The uniqueness of this compound lies in its specific inhibitory effects and its applications in both biological and industrial processes.

Properties

IUPAC Name

3-(2-chlorophenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUFNZFFWDQKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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